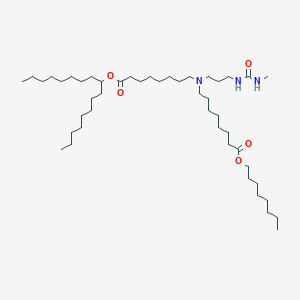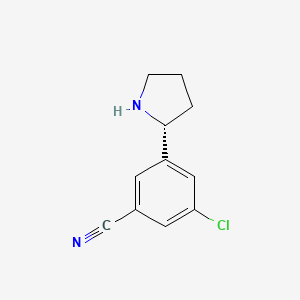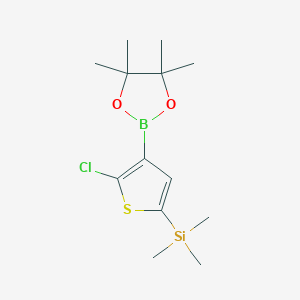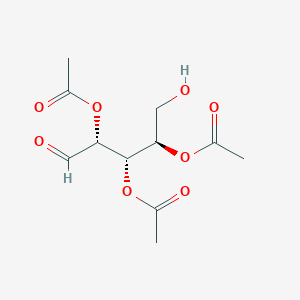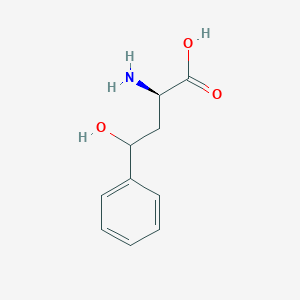
(2R)-2-Amino-4-hydroxy-4-phenylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-4-hydroxy-4-phenylbutanoic acid is a chiral amino acid derivative with a unique structure that includes both an amino group and a hydroxyl group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-hydroxy-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction yields the desired product with high purity . The reaction conditions typically require careful control of temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as crystallization or chromatography to achieve the required purity for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-Amino-4-hydroxy-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a keto acid, while reduction can produce secondary amines.
Aplicaciones Científicas De Investigación
(2R)-2-Amino-4-hydroxy-4-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to biologically active amino acids.
Industry: The compound is used in the production of pharmaceuticals and as a precursor for other chemical compounds
Mecanismo De Acción
The mechanism of action of (2R)-2-Amino-4-hydroxy-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting metabolic processes. Its hydroxyl and amino groups allow it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-Amino-4-methoxy-4-oxobutanoic acid: Similar in structure but with a methoxy group instead of a hydroxyl group.
4-Hydroxy-2-quinolones: These compounds share the hydroxyl group but have a different core structure.
Uniqueness
(2R)-2-Amino-4-hydroxy-4-phenylbutanoic acid is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in pharmaceuticals and biochemical research.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
(2R)-2-amino-4-hydroxy-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H13NO3/c11-8(10(13)14)6-9(12)7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)/t8-,9?/m1/s1 |
Clave InChI |
WQLIGWIJZBHBFM-VEDVMXKPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C[C@H](C(=O)O)N)O |
SMILES canónico |
C1=CC=C(C=C1)C(CC(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


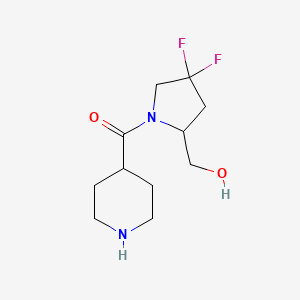
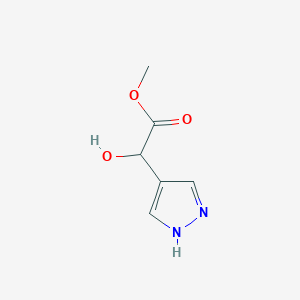
![3-[(Methylsulfanyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280559.png)
![nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(N'-methyl-N-methylsulfonylcarbamimidoyl)amino]propyl]amino]octanoate](/img/structure/B15280565.png)
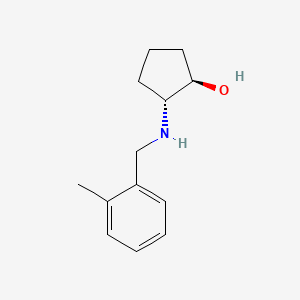
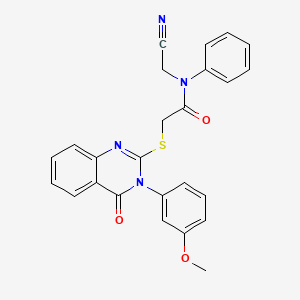
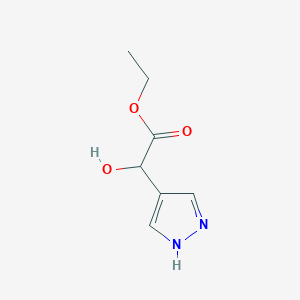
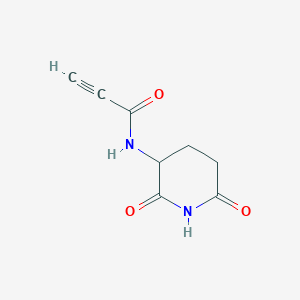
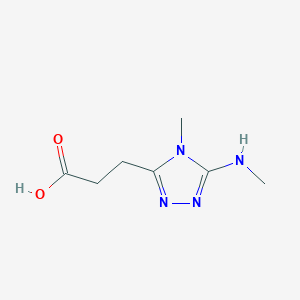
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B15280604.png)
